molecular formula C8H7ClN2O2 B11899449 6-Aminoindoline-2,3-dione hydrochloride

6-Aminoindoline-2,3-dione hydrochloride

Katalognummer: B11899449
Molekulargewicht: 198.60 g/mol
InChI-Schlüssel: VZFIDVNWKWIWMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminoindoline-2,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2. It is a derivative of indoline, a significant heterocyclic system in natural products and drugs. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoindoline-2,3-dione hydrochloride typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection, cyclization, and deprotection steps. For example, the preparation of similar compounds like 3-amino-2,6-piperidine dione hydrochloride involves the protection of L-Glutamine, cyclization with N-carbonyl dimidazoles, and deprotection in acid medium .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminoindoline-2,3-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

6-Aminoindoline-2,3-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases like cancer and viral infections.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Aminoindoline-2,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including those involved in cell signaling and immune response .

Vergleich Mit ähnlichen Verbindungen

  • 3-Aminopiperidine-2,6-dione hydrochloride
  • Indole-3-acetic acid
  • Thalidomide and its analogs (lenalidomide, pomalidomide)

Comparison: 6-Aminoindoline-2,3-dione hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C8H7ClN2O2

Molekulargewicht

198.60 g/mol

IUPAC-Name

6-amino-1H-indole-2,3-dione;hydrochloride

InChI

InChI=1S/C8H6N2O2.ClH/c9-4-1-2-5-6(3-4)10-8(12)7(5)11;/h1-3H,9H2,(H,10,11,12);1H

InChI-Schlüssel

VZFIDVNWKWIWMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)NC(=O)C2=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.